N-Phenyl-N'-(2-pyridinyl)urea

Catalog No.
S1930106
CAS No.
2327-17-5
M.F
C12H11N3O
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyl-N'-(2-pyridinyl)urea

CAS Number

2327-17-5

Product Name

N-Phenyl-N'-(2-pyridinyl)urea

IUPAC Name

1-phenyl-3-pyridin-2-ylurea

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16)

InChI Key

FDMIXRXCYIIUDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2

N-Phenyl-N'-(2-pyridinyl)urea is a chemical compound with the molecular formula C12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O} and a molecular weight of approximately 213.23 g/mol. This compound is characterized by its urea functional group, which is bonded to both a phenyl and a pyridinyl moiety. It is often utilized in research due to its potential biological activities and interactions with various biochemical pathways. The compound has been submitted for evaluation by the National Cancer Institute, indicating its relevance in cancer research and drug development .

Currently, there is no documented information regarding a specific mechanism of action for N-Phenyl-N'-(2-pyridinyl)urea.

Future Research Directions

  • Synthesis and characterization of N-Phenyl-N'-(2-pyridinyl)urea to obtain its physical and chemical properties.
  • Investigation of potential biological activities, such as antimicrobial or enzyme inhibitory properties.
  • Exploration of its application in material science, for example, as a component in supramolecular assemblies.

The synthesis of N-Phenyl-N'-(2-pyridinyl)urea typically involves the formation of reactive isocyanate intermediates, which can lead to various chemical transformations. One common reaction pathway includes the condensation of an amine with an isocyanate, resulting in the formation of urea derivatives. The reactivity of the urea group allows for further modifications, making it a versatile scaffold in organic synthesis .

N-Phenyl-N'-(2-pyridinyl)urea exhibits significant biological activity, particularly as an inhibitor of key signaling pathways involved in cancer progression. Notably, it interacts with Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Glycogen Synthase Kinase-3 Beta (GSK-3β), and Adenosine A2B and A3 receptors. By inhibiting these targets, the compound may disrupt cellular processes such as proliferation, migration, and angiogenesis, which are critical in tumor growth and metastasis .

Mechanism of Action

The compound's mechanism involves modulating various biochemical pathways. For instance, by inhibiting FGFRs, it may interfere with downstream signaling cascades that promote tumor cell survival and growth. Additionally, its role as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5) suggests potential applications in neurological disorders.

The synthesis of N-Phenyl-N'-(2-pyridinyl)urea can be achieved through several methods:

  • Transamidation: This method involves reacting urea with 2-aminopyridine under specific conditions to yield the target compound .
  • Condensation Reactions: The reaction of phenyl isocyanate with 2-aminopyridine can also be employed to synthesize N-Phenyl-N'-(2-pyridinyl)urea efficiently.
  • Multistep Synthesis: In some cases, multistep synthetic routes involving intermediate compounds may be used to achieve higher yields or specific derivatives.

These methods highlight the versatility of N-Phenyl-N'-(2-pyridinyl)urea as a synthetic target in organic chemistry .

N-Phenyl-N'-(2-pyridinyl)urea has several applications in scientific research:

  • Cancer Research: Due to its inhibitory effects on FGFRs and other targets involved in cancer biology, it serves as a potential lead compound for developing anticancer therapies.
  • Pharmacological Studies: Its interaction with various receptors makes it valuable in studying receptor signaling mechanisms and drug design.
  • Material Science: The unique properties of this compound may also find applications in developing novel materials or coatings .

Research indicates that N-Phenyl-N'-(2-pyridinyl)urea interacts with multiple biological targets, which can influence its pharmacological profile:

  • Cellular Signaling Pathways: It affects pathways related to cell proliferation and apoptosis.
  • Enzyme Modulation: The compound has been shown to interact with enzymes that play crucial roles in metabolic processes.

These interactions underscore its potential utility in therapeutic contexts, particularly concerning diseases characterized by dysregulated signaling .

Several compounds share structural similarities with N-Phenyl-N'-(2-pyridinyl)urea. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(2-chloro-4-methylphenyl)-N'-(6-methyl-2-pyridinyl)ureaC14H14ClN3OContains a chlorine substituent; may exhibit different biological activities due to structural variations.
N,N'-Bis(3-pyridyl)ureaC12H12N4OFeatures two pyridine rings; known for strong hydrogen bonding capabilities in crystal structures .
N-(4-methylphenyl)-N'-(pyridin-2-yl)ureaC13H12N2OSimilar urea structure; variations in phenyl substitution can lead to different pharmacological profiles .

Uniqueness

N-Phenyl-N'-(2-pyridinyl)urea is unique due to its specific combination of phenyl and pyridinyl groups, which contribute to its distinct biological activity profile. Its ability to inhibit multiple targets involved in cancer progression sets it apart from other similar compounds that may only target one pathway or receptor type .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2327-17-5

Wikipedia

N-Phenyl-N'-(2-pyridinyl)urea

Dates

Modify: 2023-08-16

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